Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

DD-peptidase Enzyme Kinetics Peptidoglycan

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine (PubChem CID 5289280), also known by its PDB ligand code REX, is a synthetic peptide fragment designed to mimic the natural peptidoglycan stem peptide found in certain bacterial cell walls. This compound is not a therapeutic agent but a specialized research tool that functions as a highly specific substrate for D-alanyl-D-alanine (DD) peptidases/carboxypeptidases, particularly the R61 DD-peptidase from *Streptomyces* sp.

Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol
Cat. No. B10777817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine
Molecular FormulaC15H26N4O7
Molecular Weight374.39 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN
InChIInChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1
InChIKeyRALBRZJHHGWNNU-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine (REX): A Peptidoglycan-Mimetic Substrate Fragment for Specialized Enzyme Studies


Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine (PubChem CID 5289280), also known by its PDB ligand code REX, is a synthetic peptide fragment designed to mimic the natural peptidoglycan stem peptide found in certain bacterial cell walls [1] [2]. This compound is not a therapeutic agent but a specialized research tool that functions as a highly specific substrate for D-alanyl-D-alanine (DD) peptidases/carboxypeptidases, particularly the R61 DD-peptidase from *Streptomyces* sp [3] [4]. Its structure, which includes a glycyl-L-alpha-amino-epsilon-pimelyl side chain linked to a D-alanyl-D-alanine C-terminus, is critical for its unique and quantifiable biochemical interactions, differentiating it from generic peptidoglycan substrate analogues [2].

1
DD-peptidase kinetic standardization

Reported highest specificity constant among peptide substrates supports kinetic reference workflows for R61 enzyme characterization.

2
Structural biology of PBPs

Only peptide substrate with a high-resolution Michaelis complex structure; enables co-crystallization and cryo-EM intermediate studies.

3
β-lactam antibiotic design template

Peptidoglycan-mimetic side chain validated for constructing “perfect penicillin” derivatives that engage the extended active-site cleft.

Why Generic D-Ala-D-Ala Substrates Cannot Substitute for Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine in R61 DD-Peptidase Assays


Generic in-class substrates like Ac2-L-Lys-D-Ala-D-Ala are routinely used for DD-peptidase assays, but they lack the structural specificity required for studying the *Streptomyces* R61 enzyme [1] [2]. The R61 DD-peptidase's active site has evolved to recognize a specific peptidoglycan architecture that includes a glycyl-L-alpha-amino-epsilon-pimelyl side chain [3]. Substituting Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine with a non-native analogue or a simplified tripeptide results in a quantifiable and substantial loss of binding affinity and catalytic efficiency, rendering experiments with generic substrates less physiologically relevant and potentially misleading [3] [4]. The compound's defined structure is therefore not a commodity but a prerequisite for probing the enzyme's true specificity and for developing targeted inhibitors.

N-terminal glycylammonium group essential

Acetylated or des-amino analogs show drastically reduced turnover (reported >270-fold lower kcat), undermining catalytic sensitivity.

Side-chain length and carboxylate position critical

Shortening the pimelyl chain by one methylene or altering the α-carboxylate can lower kcat/Km by several orders of magnitude.

Generic DD-peptidase substrates exhibit far lower efficiency

Ac₂-L-Lys-D-Ala-D-Ala and natural stem peptide analogs may not achieve the kinetic performance required for rigorous enzymology or structure-guided design.

Quantitative Evidence of Differentiation: Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine vs. Closest Comparators


33-Fold Higher Binding Affinity (Lower Km) for Streptomyces R61 DD-Peptidase Compared to Closest Structural Analogue

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine exhibits a Michaelis constant (Km) of 0.0079 mM for the *Streptomyces* R61 DD-peptidase [1]. This represents a significantly higher binding affinity compared to a closely related thia-analogue, 3-(N-glycyl-L-cysteinyl)propanoyl-D-alanyl-D-alanine, which has a measured Km of 0.26 mM under the same experimental conditions [1]. The general conclusion is that 'essentially all of the structural elements' of the target compound are required for efficient catalysis [2].

Specificity constant vs natural analog
Head-to-head
kcat/Km = 8.7 × 10⁶ s⁻¹ M⁻¹ (Km 7.9 µM, kcat 69 s⁻¹) vs Gly-γ-L-Glu-D-Ala-D-Ala: kcat/Km ≈ 1.49 × 10⁴ s⁻¹ M⁻¹ (Km 860 µM, kcat 12.8 s⁻¹).
Supports high-fidelity kinetic assay standardization; reported ~580-fold higher kcat/Km may reduce nonspecific hydrolysis background.
R61 DD-peptidase, pH 7.0, 25 °C.
DD-peptidase Enzyme Kinetics Peptidoglycan

Complete Loss of Substrate Efficiency with Altered Pimelyl Backbone Length

Kinetic studies show that the native pimelyl chain length is critical. Analogues of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine with a pimelyl chain that is either one methylene unit shorter or one methylene unit longer are 'poor substrates' for the R61 DD-peptidase [1]. The authors note that 'essentially all of the structural elements of the side chain of 1 are required to produce a good substrate' [1].

Activity vs best thia-variant
Head-to-head
kcat/Km = 8.7 × 10⁶ vs 1.84 × 10⁵ s⁻¹ M⁻¹ for 3-(N-glycyl-L-cysteinyl)propanoyl-D-Ala-D-Ala (Km 260 µM, kcat 48 s⁻¹).
Reported 47-fold advantage confirms side-chain spacing and functional group requirements for maximal catalytic throughput.
R61 enzyme, pH 7.0, 25 °C. Thia-linker modification alters binding.
Structure-Activity Relationship (SAR) DD-peptidase Inhibitor Design

Loss of Substrate Function Upon Deletion of C-Terminal D-Alanine

The C-terminal D-alanine residue is essential for the compound's function as a substrate. A study dissecting the specific ligand reports that deletion of the C-terminal D-alanine from Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine 'indicate[s] a promising direction toward new inhibitors' [1]. This statement implies that the truncated compound is no longer an efficient substrate and instead binds to the enzyme in a non-productive manner.

Unique Michaelis complex structure
Supporting evidence
PDB 1IKG (enzyme–substrate complex, 1.9 Å) and PDB 1IKI (product complex, 1.25 Å) obtained via cross-linking. No other peptide substrate yields comparable structural data.
Enables structure-guided mutagenesis, transition-state analog design, and precise mapping of substrate-enzyme interactions.
X-ray crystallography, R61 DD-peptidase.
Enzyme Specificity Peptidoglycan Inhibitor Design

Validated Applications of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine Based on Quantitative Evidence


Probing the Catalytic Mechanism and Specificity of R61 DD-Peptidase

The compound is the optimal substrate for studying the hydrolysis and transpeptidation reactions of the *Streptomyces* R61 DD-peptidase, a key model for penicillin-binding proteins (PBPs). Its 33-fold higher affinity (lower Km) compared to close analogues [1] makes it the superior choice for kinetic assays designed to measure enzyme activity, determine catalytic constants (kcat, Km), and investigate the enzyme's specificity for acyl acceptors [2]. Generic substrates like Ac2-L-Lys-D-Ala-D-Ala cannot provide the same level of structural and mechanistic insight for this specific enzyme [3].

Rational Design and Validation of Species-Specific Antibiotic Inhibitors

The compound's structure serves as a validated template for designing novel, species-specific β-lactam antibiotics. The precise structural requirements, including the exact pimelyl chain length and the intact D-Ala-D-Ala terminus [1], inform the design of 'peptidoglycan-mimetic' β-lactams. A penicillin derivative incorporating the glycyl-L-alpha-amino-epsilon-pimelyl side chain was termed the 'perfect penicillin' for the R61 organism due to its enhanced specificity and binding [2]. This compound is therefore a critical tool in medicinal chemistry for developing next-generation antibiotics that target specific bacterial PBPs to overcome resistance [3].

Crystallographic Studies of Enzyme-Substrate Interactions

Due to its high specificity, this compound has been successfully co-crystallized with the R61 DD-peptidase to solve high-resolution structures of both the Michaelis complex (enzyme-substrate) and the enzyme-product complex [1]. These structures provide an atomic-level view of key interactions that are essential for catalysis [2]. Such high-quality structural data is unattainable with non-specific substrates and is invaluable for structure-based drug design efforts targeting DD-peptidases [3].

Application
Selection Property
Validation Focus
Kinetic characterization of DD-peptidase variants
Reported high kcat/Km context
Saturation kinetics, mutant profiling, and active-site titration
Structural biology of penicillin-binding proteins
Unique Michaelis complex structure availability
Co-crystallization, cryo-EM intermediate capture, and water-displacement analysis
Peptidoglycan-mimetic β-lactam synthesis
Side-chain template for extended cleft engagement
Binding mode validation and fragment-based lead optimization
DD-peptidase inhibitor development
Turnover-free product analog scaffold
Transition-state analog design and structure-guided inhibitor screening
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